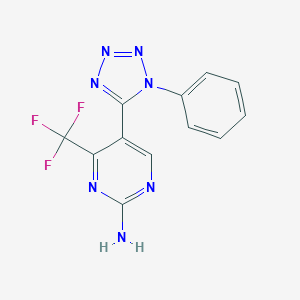
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTA or Phenyltetrazolylamine and is a member of the tetrazole family of compounds. PTA has been found to have unique properties that make it useful in a variety of research applications.
Aplicaciones Científicas De Investigación
PTA has been found to have a wide range of applications in scientific research. One of the most promising applications of PTA is in the field of cancer research. PTA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of a protein called Aurora kinase A, which is involved in cell division. PTA has also been shown to have potential applications in the treatment of Alzheimer's disease. It does so by inhibiting the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of PTA is complex and involves several pathways. PTA has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It does so by binding to the active site of these enzymes and preventing their activity. PTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PTA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTA has been shown to have low toxicity and does not cause significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTA has several advantages for use in lab experiments. It has been shown to have low toxicity and does not cause significant side effects. It is also relatively easy to synthesize and purify. However, PTA has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on PTA. One area of research is the development of new synthesis methods for PTA that are more efficient and cost-effective. Another area of research is the development of new applications for PTA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the mechanism of action of PTA and to identify new targets for its activity.
Métodos De Síntesis
The synthesis of PTA is a complex process that involves several steps. The most common method of synthesizing PTA is through the reaction of 5-aminopyrimidine-4-carboxylic acid with phenylazide and trifluoromethyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified through a series of steps, including recrystallization, to obtain pure PTA.
Propiedades
Nombre del producto |
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine |
|---|---|
Fórmula molecular |
C12H8F3N7 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H8F3N7/c13-12(14,15)9-8(6-17-11(16)18-9)10-19-20-21-22(10)7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
Clave InChI |
GKFPZUUOUZFIQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
